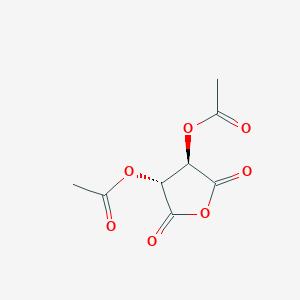
Pantoprazole sulfide
Overview
Description
Pantoprazole Sulfide is a chemical compound with the molecular formula C16H15F2N3O3S . It is a derivative of Pantoprazole, a well-known proton pump inhibitor used to treat conditions like gastroesophageal reflux disease and Zollinger-Ellison syndrome. This compound is an intermediate in the synthesis of Pantoprazole and plays a crucial role in its production.
Mechanism of Action
Target of Action
Pantoprazole sulfide, also known as 5-Difluoromethoxy-2-[(3,4-dimethoxy-2-pyridinyl)methyl]thio-1H-benzimidazole, primarily targets the (H+, K+)-ATPase enzyme . This enzyme is located at the secretory surface of gastric parietal cells and plays a crucial role in the final step of gastric acid production .
Mode of Action
Pantoprazole exerts its stomach acid-suppressing effects by preventing the final step in gastric acid production. It achieves this by covalently binding to sulfhydryl groups of cysteines found on the (H+, K+)-ATPase enzyme . This interaction leads to the inhibition of both basal and stimulated gastric acid secretion, irrespective of the stimulus . As the binding of pantoprazole to the (H+, K+)-ATPase enzyme is irreversible, new enzyme needs to be expressed in order to resume acid secretion .
Biochemical Pathways
The main metabolic pathway of pantoprazole involves demethylation by CYP2C19, followed by sulfation . Other metabolic pathways include oxidation by CYP3A4 . The metabolism of pantoprazole results in the formation of pantoprazole sulfone via CYP3A4 . Some resources also depict the formation of this compound as another product of CYP3A4 metabolism .
Pharmacokinetics
Pantoprazole is well absorbed and undergoes little first-pass metabolism, with an absolute bioavailability of approximately 77% . It is primarily metabolized in the liver by CYP2C19 and to minor extents by CYPs 3A4, 2D6, and 2C9 . The clearance of pantoprazole is only slightly affected by age, with a half-life of approximately 1.25 hours in the elderly .
Result of Action
The molecular and cellular effects of pantoprazole’s action primarily involve the suppression of gastric acid secretion . This results in the promotion of healing of tissue damage caused by gastric acid, making it useful in the treatment of conditions such as erosive esophagitis, gastric acid hypersecretion, and gastroesophageal reflux disease (GERD) .
Action Environment
The action, efficacy, and stability of pantoprazole can be influenced by various environmental factors. For instance, the synthesis of pantoprazole sodium sesquihydrate, a form of the drug, has been reported to be influenced by temperature . Additionally, the release of pantoprazole from drug carriers has been found to be temperature-sensitive . Furthermore, the presence of certain substances, such as bentonite clay, can affect the drug release profiles of pantoprazole .
Biochemical Analysis
Biochemical Properties
Pantoprazole sulfide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the inhibition of the proton pump, a type of enzyme found in the stomach’s parietal cells. This interaction reduces gastric acidity, which is beneficial for treating conditions like ulcers and gastroesophageal reflux disease .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the proton pump in the stomach’s parietal cells. This inhibition reduces the production of gastric acid, thereby alleviating symptoms associated with excess stomach acid. It may also impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. It binds to the proton pump in the stomach’s parietal cells, inhibiting the pump’s function and reducing the production of gastric acid .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the release of Pantoprazole from drug carriers is temperature-sensitive . This suggests that the compound’s stability and degradation may vary depending on the conditions.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. While specific threshold effects and toxic or adverse effects at high doses are not mentioned in the available literature, it is known that Pantoprazole, the parent compound of this compound, is generally well-tolerated in animal models .
Subcellular Localization
Given its mechanism of action, it is likely that it localizes to the parietal cells in the stomach where the proton pump is located .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pantoprazole Sulfide typically involves the condensation of 5-(difluoromethoxy)-2-mercaptobenzimidazole with 2-chloromethyl-3,4-dimethoxypyridinium hydrochloride . This reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a solvent like dimethylformamide or dimethyl sulfoxide . The reaction mixture is stirred at a temperature range of 60-80°C for several hours to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of environmentally benign solvents and reagents is also emphasized to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Pantoprazole Sulfide undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to Pantoprazole using oxidizing agents like or .
Substitution: It can undergo nucleophilic substitution reactions where the sulfide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: m-Chloroperbenzoic acid, sodium hypochlorite.
Solvents: Dichloromethane, methanol.
Major Products Formed
The major product formed from the oxidation of this compound is Pantoprazole, a proton pump inhibitor used in the treatment of acid-related disorders .
Scientific Research Applications
Pantoprazole Sulfide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of Pantoprazole and other related compounds.
Biology: Studied for its potential effects on various biological pathways and its role in drug metabolism.
Medicine: Investigated for its pharmacokinetic properties and potential therapeutic uses.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Comparison with Similar Compounds
Similar Compounds
- Omeprazole Sulfide
- Lansoprazole Sulfide
- Rabeprazole Sulfide
Uniqueness
Pantoprazole Sulfide is unique in its specific structural features, such as the difluoromethoxy group, which imparts distinct pharmacokinetic properties to its oxidation product, Pantoprazole. Compared to similar compounds, Pantoprazole has a longer duration of action and a more favorable safety profile .
Properties
IUPAC Name |
6-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfanyl]-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2N3O3S/c1-22-13-5-6-19-12(14(13)23-2)8-25-16-20-10-4-3-9(24-15(17)18)7-11(10)21-16/h3-7,15H,8H2,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKILEIRWOYBGEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)CSC2=NC3=C(N2)C=C(C=C3)OC(F)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30145418 | |
| Record name | Pantoprazole sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30145418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102625-64-9 | |
| Record name | Pantoprazole sulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102625-64-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pantoprazole sulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102625649 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pantoprazole sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30145418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-difluoromethoxy-2-[[(3,4-dimethoxy-2-pyridyl)methyl]thio]-1H-benzimidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.148.907 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1H-Benzimidazole, 6-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]thio] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PANTOPRAZOLE SULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BWZ6X03HIB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known metabolites of pantoprazole, and are there differences in their formation between the two enantiomers of the drug?
A1: [, ] Studies in rats have shown that pantoprazole is primarily metabolized into pantoprazole sulfone (PAN-SO2), with 4'-O-demethyl pantoprazole sulfone (DMPAN-SO2) detected as a minor metabolite. Interestingly, while pantoprazole sulfide (PAN-S) and 4'-O-demethyl this compound (DMPAN-S) are potential metabolites, their serum levels were undetectable following intravenous or oral administration of either (+)-pantoprazole or (-)-pantoprazole. This suggests that these sulfide metabolites might be rapidly further metabolized or have limited formation in vivo. Interestingly, research also indicates that chiral inversion occurs after administration of (+)-pantoprazole, with a portion converting to (-)-pantoprazole in rats []. This phenomenon was not observed with (-)-pantoprazole administration.
Q2: Has the use of pantoprazole or its metabolites been explored in conjunction with nanotechnology for drug delivery applications?
A2: [] Recent research has investigated the combination of pantoprazole, this compound, and their related structures with silver nanoparticles (AgNPs) synthesized using plant extracts []. This approach aimed to utilize the properties of both the drug molecules and the AgNPs. The study utilized Ruta, Pimpinella saxifrage, and mango extracts for the green synthesis of AgNPs and their subsequent incorporation with the pantoprazole derivatives. This approach highlights the potential for developing novel drug delivery systems based on nanoparticle conjugation.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![4-[(4-Phenyldiazenylphenyl)diazenyl]benzoic acid](/img/structure/B19598.png)
